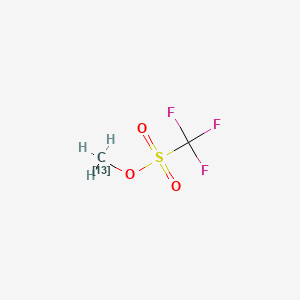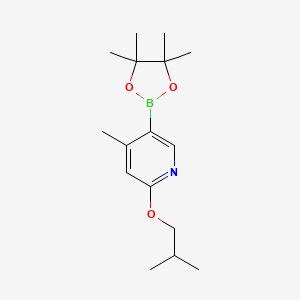
Methyl-13c trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl trifluoromethanesulfonate, also known as Methyl triflate, is an organic compound with the formula CF3SO2OCH3 . It is a colorless liquid that is used in organic chemistry as a powerful methylating agent . The compound is closely related to methyl fluorosulfonate .
Synthesis Analysis
Methyl triflate is commercially available, but it can also be prepared in the laboratory by treating dimethyl sulfate with triflic acid . The reaction is as follows: CF3SO2OH + (CH3O)2SO2 → CF3SO2OCH3 + CH3OSO2OH .Molecular Structure Analysis
The molecular formula of Methyl trifluoromethanesulfonate is CHFOS . It has an average mass of 164.104 Da and a monoisotopic mass of 163.975494 Da .Chemical Reactions Analysis
Methyl triflate is a strong methylating agent and will alkylate many functional groups which are very poor nucleophiles such as aldehydes, amides, and nitriles . It does not methylate benzene or the bulky 2,6-di-tert-butylpyridine . Its ability to methylate N-heterocycles is exploited in certain deprotection schemes .Physical and Chemical Properties Analysis
Methyl trifluoromethanesulfonate is a colorless liquid . It has a refractive index of n20/D 1.328 (lit.) . It has a boiling point of 94-99 °C (lit.) and a density of 1.459 g/mL at 25 °C (lit.) .Mécanisme D'action
Safety and Hazards
Methyl trifluoromethanesulfonate is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to use this substance only outdoors or in a well-ventilated area and to wear protective gloves, protective clothing, eye protection, and face protection .
Relevant Papers There are several papers related to Methyl trifluoromethanesulfonate. For instance, one paper discusses the regioselective N‐Functionalization of Tautomerizable Heterocycles through Methyl Trifluoromethanesulfonate‐Catalyzed Substitution of Alcohols and Alkyl Group Migrations . Another paper presents the structural characterization of xyloglucan secreted by suspension-cultured cells of Nicotiana plumbaginifolia . These papers provide valuable insights into the applications and properties of Methyl trifluoromethanesulfonate.
Propriétés
IUPAC Name |
(113C)methyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDBPQYVWXNSJ-OUBTZVSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662317 |
Source


|
| Record name | (~13~C)Methyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207556-12-5 |
Source


|
| Record name | (~13~C)Methyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207556-12-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B567235.png)







![1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567245.png)


![tert-Butyl 11-oxo-5,10-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B567251.png)

